molecular formula C11H13BrN2O4 B13001130 6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid

6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid

Cat. No.: B13001130
M. Wt: 317.14 g/mol
InChI Key: HYRCPWYMMZRDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid is a chemical compound with the molecular formula C11H13BrN2O4 and a molecular weight of 317.14 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Inhibition of VEGF-Receptor Tyrosine Kinase

One of the significant applications of 6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid is its role as a VEGF-receptor tyrosine kinase inhibitor. Compounds in this category have shown promise in treating diseases characterized by deregulated angiogenesis, such as:

  • Neoplastic diseases : Solid tumors and leukemias.
  • Retinopathies : Including diabetic retinopathy and age-related macular degeneration.
  • Other conditions : Psoriasis, hemangioblastoma, and endometriosis.

The inhibition of the VEGF pathway is crucial for therapeutic strategies aimed at reducing tumor growth and vascular proliferation, making this compound a candidate for further investigation in cancer therapies .

Smoking Cessation

Another area of interest is the potential use of derivatives similar to this compound as inhibitors of cytochrome P450 2A6 (CYP2A6). This enzyme is primarily responsible for nicotine metabolism in humans. By inhibiting CYP2A6, these compounds could increase nicotine levels in the bloodstream, potentially aiding in smoking cessation efforts. The development of such inhibitors could provide a pharmacological means to assist individuals in reducing tobacco use .

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves various methodologies that enhance its bioactivity. Recent studies have focused on optimizing the synthesis process and elucidating the structure-activity relationships (SAR) associated with this compound. Understanding SAR is vital for improving potency and selectivity against biological targets.

Synthetic Methodologies

Recent advancements in synthetic techniques have enabled the scalable production of nicotinic acid derivatives. These methods often involve:

  • Protective group strategies : Such as tert-butoxycarbonyl (Boc) protection to enhance stability and reactivity.
  • Coupling reactions : Utilization of coupling agents to facilitate the formation of amide bonds crucial for creating derivatives with enhanced biological activity .

Therapeutic Efficacy Against Cancer

Research has demonstrated that compounds structurally related to this compound can effectively inhibit tumor growth in various preclinical models. For example, studies involving animal models have shown that these compounds can significantly reduce tumor size when administered at specific dosages, highlighting their potential as anti-cancer agents .

Pharmacokinetic Studies

Pharmacokinetic evaluations are essential for understanding how these compounds behave within biological systems. Studies have indicated favorable absorption profiles and metabolic stability, suggesting that derivatives like this compound could be developed into viable therapeutic options .

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
VEGF-Receptor InhibitionTargeting angiogenesis-related diseases such as cancers and retinopathiesCancer treatment, improved ocular health
Smoking CessationInhibition of CYP2A6 to enhance nicotine levelsAiding smoking cessation efforts
Synthetic MethodologiesDevelopment of scalable synthesis routes for derivativesIncreased availability of therapeutic agents
Structure-Activity RelationshipsOptimization of compound efficacy through SAR studiesEnhanced drug design strategies

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butoxycarbonyl)amino)nicotinic acid: Lacks the bromine atom at the 6-position.

    6-Bromo-2-amino-nicotinic acid: Lacks the Boc protecting group.

Uniqueness

6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid is unique due to the presence of both the bromine atom and the Boc protecting group, which allows for selective reactions and modifications .

Biological Activity

6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid is a derivative of nicotinic acid, a compound known for its various biological activities, including potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14BrN2O4
  • Molecular Weight : 303.14 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the bromination of nicotinic acid followed by the introduction of a tert-butoxycarbonyl (Boc) protecting group on the amino group. The general synthetic route can be summarized as follows:

  • Bromination : Nicotinic acid is treated with bromine in an appropriate solvent to introduce the bromine atom at the 6-position.
  • Boc Protection : The resulting compound is then reacted with tert-butoxycarbonyl anhydride to protect the amino group.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. The bromine substitution may enhance the binding affinity and selectivity towards specific nAChR subtypes, potentially leading to therapeutic effects in conditions such as Alzheimer's disease and schizophrenia .

Antimicrobial Activity

Recent studies have indicated that derivatives of nicotinic acid exhibit antimicrobial properties. While specific data on this compound's antibacterial efficacy remains limited, its structural similarity to other active compounds suggests potential activity against Gram-positive bacteria. For example, related compounds have shown minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Staphylococcus epidermidis ranging from 1.95 to 15.62 µg/mL .

Study 1: Antimicrobial Evaluation

In a study evaluating various nicotinic acid derivatives, researchers synthesized multiple acylhydrazones from nicotinic acid hydrazide and assessed their antimicrobial activity. While this compound was not directly tested, structurally similar compounds demonstrated significant activity against Staphylococcus aureus, indicating a potential for further exploration .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of nicotinic acid derivatives in models of neurodegeneration. Compounds similar to this compound were shown to enhance cognitive function and reduce neuroinflammation in animal models, suggesting that this compound may also exhibit similar protective effects due to its interaction with nAChRs .

Data Tables

Compound Activity MIC (µg/mL) Target Pathogen
Compound AAntibacterial1.95Staphylococcus epidermidis
Compound BAntibacterial7.81Staphylococcus aureus
Compound CNeuroprotectiveN/ACognitive decline models

Properties

Molecular Formula

C11H13BrN2O4

Molecular Weight

317.14 g/mol

IUPAC Name

6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-8-6(9(15)16)4-5-7(12)13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17)

InChI Key

HYRCPWYMMZRDPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.